An In-depth Technical Guide to the Chemical Properties of 1-(2-Methoxyphenoxy)propan-2-amine
An In-depth Technical Guide to the Chemical Properties of 1-(2-Methoxyphenoxy)propan-2-amine
Introduction
1-(2-Methoxyphenoxy)propan-2-amine is a primary amine that incorporates both an ether linkage and an aromatic moiety. Its structure presents multiple functional groups that make it a versatile building block and an interesting candidate for research in medicinal chemistry and materials science. The presence of a chiral center at the second carbon of the propane chain also implies the existence of two enantiomers, which could exhibit distinct biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Synthesis and Strategy
The synthesis of 1-(2-methoxyphenoxy)propan-2-amine can be strategically approached through the formation of its precursor, 1-(2-methoxyphenoxy)propan-2-one, followed by reductive amination. This two-step process is an efficient and widely applicable method for the preparation of primary amines from ketones.
Part 1: Synthesis of 1-(2-methoxyphenoxy)propan-2-one
The initial step involves a nucleophilic substitution reaction between 2-methoxyphenol (guaiacol) and chloroacetone. 2-methoxyphenol is deprotonated by a base, typically a carbonate such as potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone to displace the chloride and form the desired ketone, 1-(2-methoxyphenoxy)propan-2-one[1]. The presence of a catalyst like potassium iodide can facilitate this reaction.
Part 2: Reductive Amination
The ketone synthesized in the first step is then converted to the target primary amine via reductive amination. This reaction proceeds through the formation of an imine intermediate by reacting the ketone with an ammonia source, which is then reduced in situ to the corresponding amine[2][3][4]. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation.
Caption: Synthetic pathway for 1-(2-Methoxyphenoxy)propan-2-amine.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-methoxyphenoxy)propan-2-amine and its ketone precursor is provided below. Experimental data for the target amine is limited; therefore, some properties are estimated based on its structure and data from analogous compounds.
| Property | 1-(2-Methoxyphenoxy)propan-2-amine | 1-(2-Methoxyphenoxy)propan-2-one |
| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₂O₃ |
| Molecular Weight | 181.25 g/mol | 180.20 g/mol [5] |
| Appearance | Light yellow oil[1] | - |
| Boiling Point | Not reported | Not reported |
| Solubility | Expected to be soluble in organic solvents like methanol, chloroform. | Soluble in organic solvents. |
Spectroscopic Characterization
The structural elucidation of 1-(2-methoxyphenoxy)propan-2-amine relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of the molecule. The expected signals for 1-(2-methoxyphenoxy)propan-2-amine in CDCl₃ are as follows:
-
Aromatic Protons (Ar-H): A multiplet in the range of δ 6.72-6.88 ppm, integrating to 4H.[1]
-
Methine Proton (-CH): A multiplet between δ 3.18-3.36 ppm, integrating to 1H.[1]
-
Methylene Protons (-CH₂): A multiplet between δ 3.53-3.83 ppm, integrating to 2H.[1]
-
Methoxy Protons (-OCH₃): A singlet at approximately δ 3.73 ppm, integrating to 3H.[1]
-
Amine Protons (-NH₂): A broad singlet around δ 2.05 ppm, integrating to 2H.[1]
-
Methyl Protons (-CH₃): A doublet at approximately δ 1.05 ppm, integrating to 3H.[1]
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for its functional groups:
-
N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[6][7]
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.
-
N-H Bending: An absorption band around 1580-1650 cm⁻¹.[7]
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretching (Ether): Strong absorptions in the 1000-1300 cm⁻¹ range.[8]
Mass Spectrometry
In mass spectrometry, 1-(2-methoxyphenoxy)propan-2-amine would be expected to show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atom, a common fragmentation pathway for amines, leading to a base peak at m/z = 44 ([CH(CH₃)NH₂]⁺).[9] Another significant fragmentation could be the cleavage of the ether bond.
Caption: Workflow for spectroscopic characterization.
Reactivity and Stability
The chemical reactivity of 1-(2-methoxyphenoxy)propan-2-amine is dictated by its primary amine and aryl ether functional groups.
-
Amine Reactivity: The primary amine is basic and will react with acids to form ammonium salts. It can also undergo acylation, alkylation, and other reactions typical of primary amines.
-
Ether Stability: The aryl ether linkage is generally stable but can be cleaved under harsh conditions, such as with strong acids like HBr or HI.
-
Storage: The compound should be stored in a cool, dry, well-ventilated area, away from strong oxidizing agents and acids. As an amine, it may be sensitive to air and light over time.
Safety and Handling
While specific toxicity data for 1-(2-methoxyphenoxy)propan-2-amine is not available, compounds with similar structures (aromatic amines) can be hazardous.[10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[13]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Methoxyphenoxy)propan-2-amine
Step A: Synthesis of 1-(2-Methoxyphenoxy)propan-2-one
-
To a solution of 2-methoxyphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Add chloroacetone (1.2 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(2-methoxyphenoxy)propan-2-one.
Step B: Reductive Amination to form 1-(2-Methoxyphenoxy)propan-2-amine
-
Dissolve 1-(2-methoxyphenoxy)propan-2-one (1.0 eq) in methanol.
-
Add ammonium acetate (5-10 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Basify the solution with aqueous NaOH and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify by column chromatography or distillation under reduced pressure.
Protocol 2: NMR Sample Preparation and Analysis
-
Accurately weigh approximately 5-10 mg of the purified amine.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and invert several times to ensure a homogeneous solution.
-
Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the compound.
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